molecular formula C16H15NO B11345422 3-(3-Methylbenzyl)indolin-2-one

3-(3-Methylbenzyl)indolin-2-one

Cat. No.: B11345422
M. Wt: 237.30 g/mol
InChI Key: RPTSFSJBJOWBBY-UHFFFAOYSA-N
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Description

3-(3-Methylbenzyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a 3-methylbenzyl group attached to the indolin-2-one core, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbenzyl)indolin-2-one typically involves the condensation of 3-methylbenzylamine with isatin under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the indolin-2-one core. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbenzyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with cellular signaling pathways, such as the MAPK and NF-κB pathways, to exert its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methylbenzyl)indolin-2-one is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indolin-2-one derivatives and contributes to its specific biological activities .

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

3-[(3-methylphenyl)methyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H15NO/c1-11-5-4-6-12(9-11)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18)

InChI Key

RPTSFSJBJOWBBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2C3=CC=CC=C3NC2=O

Origin of Product

United States

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